[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid
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Overview
Description
[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The ethyl group is introduced to the piperazine ring through alkylation reactions using ethyl halides under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.
Boronic Acid Introduction: The boronic acid group is introduced through borylation reactions using boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperazine ring or the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the boronic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in substitution reactions involving the boronic acid group.
Major Products
Oxidation Products: N-oxides of the piperazine and pyridine rings.
Reduction Products: Reduced forms of the piperazine and pyridine rings.
Substitution Products: Various boronic acid derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Medicine
Industry
Mechanism of Action
The mechanism of action of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide]: This compound is similar in structure but features a pyrimidine ring instead of a pyridine ring and a phenyl group instead of an ethyl group.
[2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile]: This compound features a pyrazolo[1,5-a][1,3,5]triazine ring and a phenylamino group.
Uniqueness
The uniqueness of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and pyridine rings, along with the boronic acid group, makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-3-15-4-6-16(7-5-15)12-11(13(17)18)8-10(2)9-14-12/h8-9,17-18H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERBZRBMGDTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1N2CCN(CC2)CC)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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